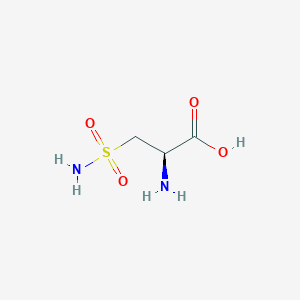

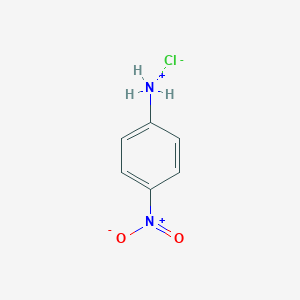

(2R)-2-amino-3-sulfamoylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

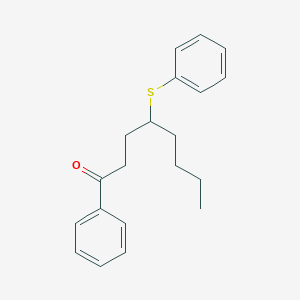

The molecular structure of “(2R)-2-amino-3-sulfamoylpropanoic acid” is based on its molecular formula, C3H8N2O4S. For a more detailed structure, you might want to refer to databases like ChemSpider .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R)-2-amino-3-sulfamoylpropanoic acid” can be inferred from its molecular formula, C3H8N2O4S. For more detailed properties, you might want to refer to databases like ChemSpider or use tools like ProtParam for protein analysis.Aplicaciones Científicas De Investigación

Materials Science Applications

A study by Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers for improved water flux and dye treatment efficiency. These membranes exhibited increased hydrophilicity and maintained high rejection rates for dyes, demonstrating the potential of sulfonated compounds in enhancing membrane-based water purification technologies (Liu et al., 2012).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, sulfamates and sulfonamides derived from sulfamic acid have been extensively studied for their therapeutic potential. Winum et al. (2004) reviewed the various biological activities of sulfamate derivatives, highlighting their applications in designing inhibitors for enzymes such as carbonic anhydrases and steroid sulfatases, which are significant in developing anticancer and antibacterial agents (Winum et al., 2004).

Biochemical Research

The biochemical applications of sulfonated compounds include the study of enzyme inhibitors. McGrath et al. (2010) utilized a triptycenyl sulfenic acid as a model to define the redox chemistry of biologically relevant sulfenic acids, which are crucial in understanding cellular signaling pathways and the mechanism of action of various enzymes (McGrath et al., 2010).

Radiopharmaceutical Development

McConathy et al. (2002) investigated fluorinated analogs of alpha-aminoisobutyric acid, including 2-amino-3-[18F]fluoro-2-methylpropanoic acid, for their potential as PET radioligands in imaging brain tumors. These compounds were found to be substrates for amino acid transport systems and demonstrated high tumor-to-normal brain ratios in animal models, indicating their applicability in the non-invasive diagnosis of brain tumors (McConathy et al., 2002).

Propiedades

IUPAC Name |

(2R)-2-amino-3-sulfamoylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O4S/c4-2(3(6)7)1-10(5,8)9/h2H,1,4H2,(H,6,7)(H2,5,8,9)/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOCIKSRUBWQFT-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-sulfamoylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)